3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a useful research compound. Its molecular formula is C23H17NO6 and its molecular weight is 403.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one, a synthetic compound belonging to the flavonoid class, has garnered attention for its potential biological activities. This compound, characterized by its chromone backbone and specific substitutions, exhibits properties that could be beneficial in various therapeutic contexts, particularly in antioxidant and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : C18H16N2O5
- Molecular Weight : 344.33 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)N+[O-]
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Chromone Core : Cyclization of a phenylacetic acid derivative.
- Introduction of the Methoxyphenyl Group : Achieved via Friedel-Crafts acylation.
- Attachment of the Nitrobenzyl Ether Moiety : Conducted through etherification with 4-nitrobenzyl bromide.
Antioxidant Properties
Research indicates that compounds within the flavonoid class often exhibit significant antioxidant activity. The presence of methoxy and nitro groups in this compound enhances its ability to scavenge free radicals, potentially mitigating oxidative stress-related diseases.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. The mechanism likely involves the modulation of signaling pathways related to cell proliferation and apoptosis. Specific studies have shown that flavonoids can induce cell cycle arrest and apoptosis in various cancer cell lines .
Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes associated with disease progression. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer development .
Case Studies and Research Findings
The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:
- Antioxidant Mechanism : The methoxy groups facilitate electron donation, neutralizing free radicals.
- Anticancer Mechanism : Modulation of apoptotic pathways through activation of p53 and inhibition of anti-apoptotic proteins such as Bcl-2.
- Enzyme Interaction : Competitive inhibition at the active sites of COX enzymes, reducing prostaglandin synthesis.
Properties
CAS No. |
714931-25-6 |
---|---|
Molecular Formula |
C23H17NO6 |
Molecular Weight |
403.39 |
IUPAC Name |
3-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C23H17NO6/c1-28-18-8-4-16(5-9-18)21-14-30-22-12-19(10-11-20(22)23(21)25)29-13-15-2-6-17(7-3-15)24(26)27/h2-12,14H,13H2,1H3 |
InChI Key |
RMVVNDSCURLJKC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.